

# Application Note: Comprehensive Analytical Characterization of (R)-2-Methoxypropanoic Acid

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## Compound of Interest

Compound Name: (R)-2-Methoxypropanoic Acid

Cat. No.: B016043

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## Abstract

**(R)-2-Methoxypropanoic acid** is a valuable chiral building block in the synthesis of complex organic molecules and active pharmaceutical ingredients (APIs). The stereochemical and chemical purity of this intermediate is of paramount importance, as it directly impacts the efficacy, safety, and impurity profile of the final product. This document provides a comprehensive guide with detailed protocols for the analytical characterization of **(R)-2-Methoxypropanoic acid**, focusing on identity, chemical purity, enantiomeric excess, and residual solvent analysis. The methodologies described herein are grounded in established chromatographic and spectroscopic principles and adhere to international regulatory standards, ensuring robust and reliable results for researchers, scientists, and drug development professionals.

## Introduction: The Criticality of Chiral Purity

In pharmaceutical development, the biological activity of a chiral molecule often resides in a single enantiomer (the eutomer), while the other enantiomer (the distomer) may be inactive, less active, or even contribute to undesirable side effects or toxicity.<sup>[1][2]</sup> Therefore, the precise control and accurate measurement of the enantiomeric composition of chiral starting materials like **(R)-2-Methoxypropanoic acid** are not merely a quality control metric but a fundamental requirement for ensuring the safety and efficacy of the final drug product.

This guide is designed to provide a self-validating framework for the complete analytical assessment of **(R)-2-Methoxypropanoic Acid**. We will move beyond simple procedural lists to

explain the causality behind methodological choices, empowering the analyst to not only execute but also troubleshoot and adapt these protocols. The core analytical questions to be addressed are:

- Identity: Is the compound unequivocally **(R)-2-Methoxypropanoic Acid?**
- Enantiomeric Purity: What is the enantiomeric excess (e.e.) of the (R)-enantiomer over the (S)-enantiomer?
- Chemical Purity: What is the concentration of the desired compound relative to other non-enantiomeric impurities?
- Residual Solvents: Are volatile organic impurities from the manufacturing process present and are they below acceptable limits?

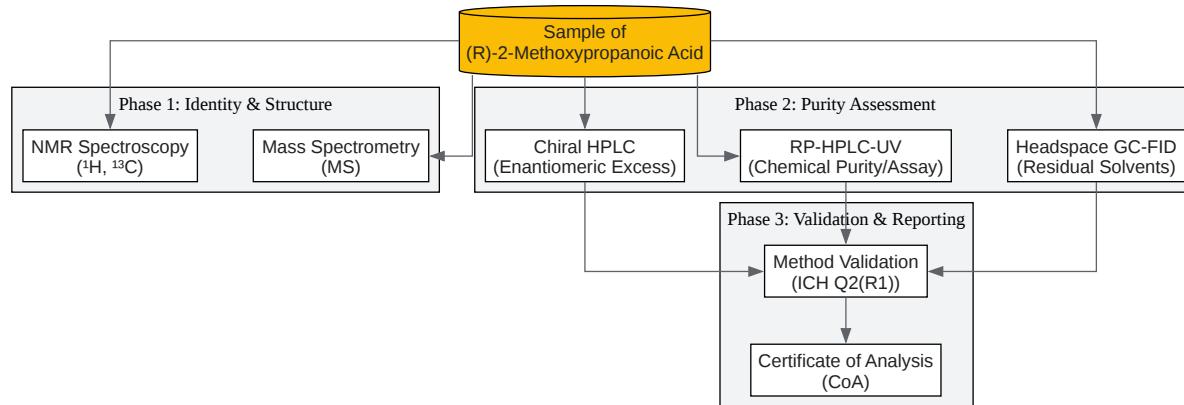
## Physicochemical Properties

A foundational understanding of the analyte's properties is essential for method development.

Property	Value	Source
IUPAC Name	(2R)-2-methoxypropanoic acid	<a href="#">[3]</a>
CAS Number	23943-96-6	<a href="#">[3]</a>
Molecular Formula	C <sub>4</sub> H <sub>8</sub> O <sub>3</sub>	<a href="#">[3]</a> <a href="#">[4]</a>
Molecular Weight	104.10 g/mol	<a href="#">[3]</a> <a href="#">[4]</a>
Appearance	Colorless to light yellow liquid	
Chirality	Contains one stereocenter at C2	

## Overall Analytical Workflow

A multi-faceted approach is required for the complete characterization of a chiral product. The following workflow illustrates the logical progression of analyses, from initial identity confirmation to the quantification of various impurities.



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Figure 1: High-level analytical characterization workflow.

## Protocol I: Chiral Purity and Enantiomeric Excess Determination by HPLC

The most critical parameter for a chiral compound is its enantiomeric purity. High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the industry-standard technique for this determination.<sup>[5][6]</sup> The principle relies on the formation of transient, diastereomeric complexes between the enantiomers and the chiral selector on the stationary phase, leading to different interaction energies and, consequently, different retention times.<sup>[5]</sup> <sup>[7]</sup>

### Rationale for Method Selection

- Direct vs. Indirect Analysis: A direct method using a CSP is strongly preferred over indirect methods that require derivatization with a chiral reagent.<sup>[8]</sup> Direct methods are faster, have

fewer sample preparation steps, and eliminate the risk of kinetic resolution or racemization during the derivatization reaction.

- **Stationary Phase Selection:** Polysaccharide-based CSPs (e.g., cellulose or amylose derivatives coated on a silica support) are exceptionally versatile and often provide excellent selectivity for a wide range of chiral compounds, including carboxylic acids.<sup>[9]</sup>
- **Mobile Phase Selection:** Normal-phase chromatography (using non-polar solvents like hexane with a polar modifier like ethanol or isopropanol) frequently offers superior selectivity for chiral separations compared to reversed-phase. The addition of a small amount of an acidic modifier (e.g., trifluoroacetic acid, TFA) is crucial for protonating the carboxylic acid analyte, which prevents peak tailing and leads to sharp, symmetrical peaks.

## Experimental Protocol: Chiral HPLC

This protocol is a robust starting point and must be validated according to the principles outlined in ICH Q2(R1).<sup>[10][11][12]</sup>

### Instrumentation and Materials:

- HPLC system with a UV/Vis or Diode Array Detector (DAD).
- Chiral Stationary Phase: CHIRALPAK® series or equivalent polysaccharide-based column (e.g., 250 mm x 4.6 mm, 5  $\mu$ m particle size).
- HPLC-grade solvents: n-Hexane, 2-Propanol (IPA), Trifluoroacetic Acid (TFA).
- Reference standards for (R)- and (S)-2-Methoxypropanoic Acid (if available) or a racemic mixture.

### Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Column	CHIRALPAK® IC or equivalent	Immobilized polysaccharide CSP offers broad solvent compatibility and high selectivity.
Mobile Phase	n-Hexane : 2-Propanol : TFA (90 : 10 : 0.1, v/v/v)	Balances retention and selectivity. TFA suppresses ionization for better peak shape.
Flow Rate	1.0 mL/min	Provides optimal efficiency for a standard 4.6 mm ID column.
Column Temp.	25 °C	Ensures reproducible retention times. Temperature can be adjusted to improve resolution.
Detection	UV at 210 nm	The carboxyl group has low UV absorbance; a low wavelength is required for sensitivity.
Injection Vol.	10 µL	A typical volume; should be consistent across all injections.
Run Time	~15 minutes	Sufficient to elute both enantiomers with adequate separation.

#### Sample Preparation:

- System Suitability Solution (Racemate): Prepare a solution of racemic 2-Methoxypropanoic Acid at approximately 1.0 mg/mL in the mobile phase. This is critical to establish the resolution of the method.
- Test Sample Solution: Accurately weigh and prepare a solution of the **(R)-2-Methoxypropanoic Acid** product at approximately 1.0 mg/mL in the mobile phase.

### Procedure & Data Analysis:

- Equilibrate the HPLC system with the mobile phase until a stable baseline is achieved.
- Inject the System Suitability Solution (racemate) and confirm the resolution (Rs) between the two enantiomer peaks is  $\geq 2.0$ . The resolution is a measure of the degree of separation between adjacent peaks.[\[13\]](#)
- Inject the Test Sample Solution.
- Identify the peaks corresponding to the (R)- and (S)-enantiomers based on the retention time from the racemate injection (or by injecting individual standards if available).
- Calculate the Enantiomeric Excess (% e.e.) using the peak areas from the chromatogram:

$$\% \text{ e.e.} = [( \text{Area of R-enantiomer} - \text{Area of S-enantiomer} ) / ( \text{Area of R-enantiomer} + \text{Area of S-enantiomer} )] \times 100$$

## Chiral HPLC Workflow Diagram

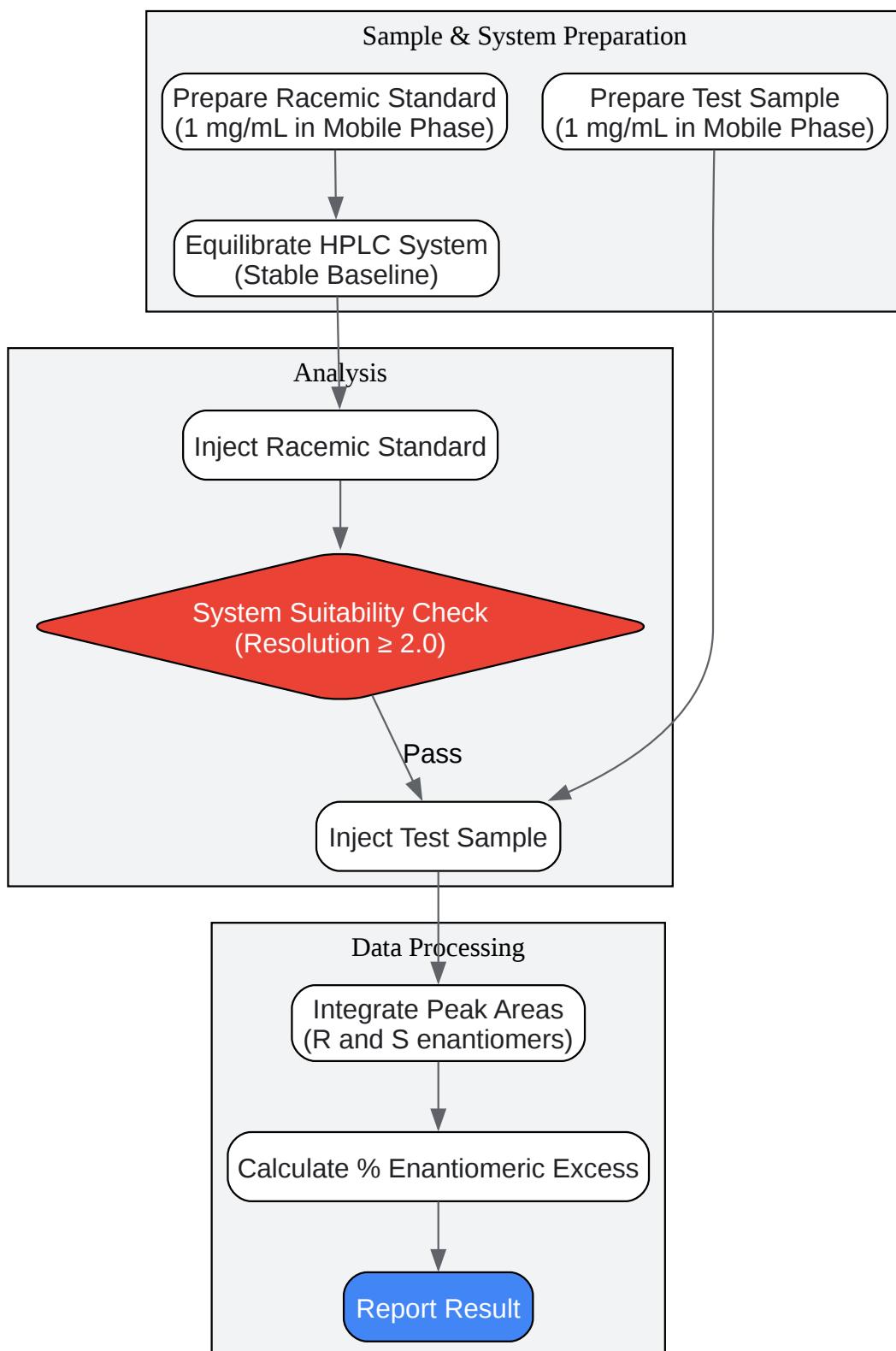
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Figure 2: Workflow for Enantiomeric Excess determination by Chiral HPLC.

## Protocol II: Chemical Purity by HPLC-UV

This assay determines the amount of **(R)-2-Methoxypropanoic Acid** relative to any non-enantiomeric impurities. A standard reversed-phase (RP) HPLC method is typically used.

### Experimental Protocol: RP-HPLC

Chromatographic Conditions:

Parameter	Recommended Condition	Rationale
Column	C18, 250 mm x 4.6 mm, 5 µm	A robust, general-purpose column for separating compounds of moderate polarity.
Mobile Phase A	0.1% Phosphoric Acid in Water	Acidified aqueous phase to ensure the analyte is in a single protonation state.
Mobile Phase B	Acetonitrile	Common organic modifier for reversed-phase chromatography.
Gradient	5% B to 95% B over 20 min	A gradient ensures elution of both polar and non-polar impurities.
Flow Rate	1.0 mL/min	Standard flow rate for a 4.6 mm ID column.
Column Temp.	30 °C	Provides stable and reproducible chromatography.
Detection	UV at 210 nm	Maximizes sensitivity for the analyte.
Injection Vol.	10 µL	

Procedure:

- Prepare a standard solution of **(R)-2-Methoxypropanoic Acid** of known concentration (e.g., 1.0 mg/mL) in a suitable diluent (e.g., 50:50 Water:Acetonitrile).
- Prepare the test sample solution at the same nominal concentration.
- Inject the standard and sample solutions.
- Calculate the purity by area percent, assuming all impurities have a similar response factor at 210 nm. For a more accurate assay, a reference standard would be used for external calibration.

% Purity = (Area of Main Peak / Total Area of All Peaks) x 100

## Protocol III: Residual Solvent Analysis by Headspace GC

Residual solvents are organic volatile impurities used or produced during manufacturing.[14] Their levels are strictly controlled due to their potential toxicity. Headspace Gas Chromatography (HS-GC) with Flame Ionization Detection (FID) is the standard method outlined in pharmacopeias like the USP <467>.[14][15][16][17]

### Rationale for Method Selection

- Headspace Sampling: This technique involves heating the sample in a sealed vial and injecting only the vapor phase (headspace). This is ideal as it introduces only volatile components into the GC system, protecting the column from non-volatile matrix components and providing a very clean analysis.[17]
- GC Separation: A column with a stationary phase designed for volatile compounds (e.g., a 6% cyanopropylphenyl / 94% dimethylpolysiloxane phase, like a G43) provides the necessary selectivity to separate common solvents.
- Flame Ionization Detector (FID): The FID is a robust and sensitive detector that provides a near-universal response for carbon-containing organic compounds, making it ideal for quantifying a wide range of potential residual solvents.

### Experimental Protocol: HS-GC-FID

## Instrumentation and Conditions:

Parameter	Recommended Condition
GC Column	G43 phase (e.g., DB-624), 30 m x 0.32 mm, 1.8 $\mu$ m
Carrier Gas	Helium or Hydrogen, constant flow ~2.0 mL/min
Oven Program	40 °C (hold 20 min), then 10 °C/min to 240 °C (hold 20 min)
Injector Temp.	140 °C
Detector (FID) Temp.	250 °C
Headspace Vial Temp.	80 °C
Headspace Loop Temp.	85 °C
Headspace Transfer Line Temp.	90 °C
Vial Equilibration Time	60 min

## Sample Preparation:

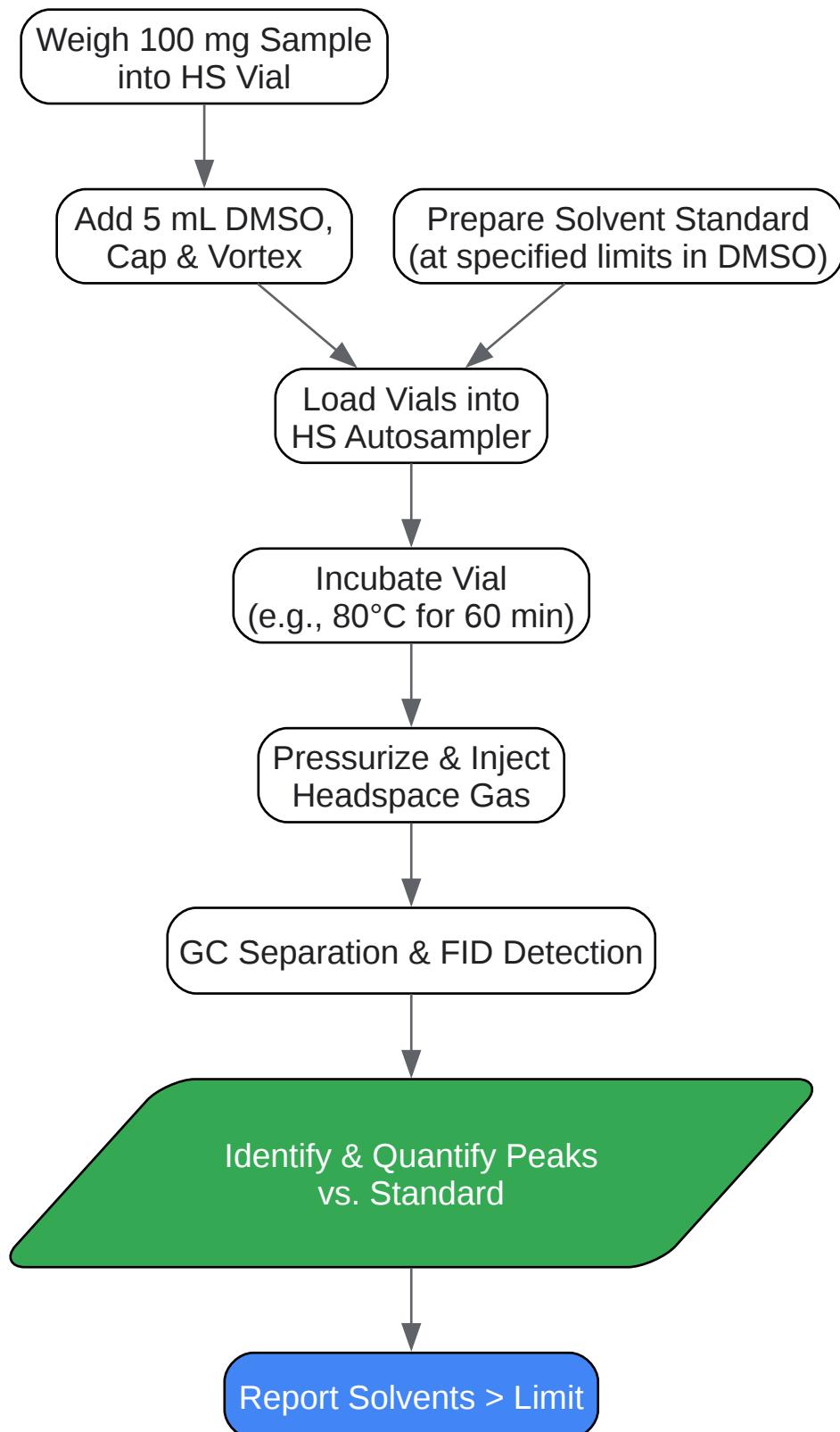
- Solvent: Use a high-boiling point, water-miscible solvent in which the sample is soluble, such as Dimethyl Sulfoxide (DMSO) or N,N-Dimethylformamide (DMF).[\[17\]](#)
- Sample Preparation: Accurately weigh approximately 100 mg of the **(R)-2-Methoxypropanoic Acid** product into a 20 mL headspace vial. Add 5.0 mL of the chosen solvent (e.g., DMSO), cap immediately, and vortex to dissolve.
- Standard Preparation: Prepare a standard solution containing all expected residual solvents at their specified concentration limits (as per ICH Q3C guidelines) in the same solvent used for the sample.

## Procedure:

- Place the prepared sample and standard vials into the headspace autosampler.

- Run the sequence.
- Identify and quantify any residual solvents present in the sample by comparing their retention times and peak areas to those in the standard chromatogram.

## Headspace GC Workflow Diagram



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Figure 3: Workflow for Residual Solvent analysis by Headspace GC-FID.

## Method Validation Principles

Any analytical method intended for quality control must be validated to demonstrate its suitability for the intended purpose.<sup>[7]</sup> The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R1) guideline.<sup>[10][11][12][18]</sup>

Summary of Key Validation Parameters:

Parameter	Purpose	How to Assess
Specificity	To ensure the signal is solely from the analyte of interest.	For chiral methods, demonstrate resolution from the other enantiomer and known impurities.
Linearity	To demonstrate a proportional relationship between concentration and signal.	Analyze a series of at least 5 concentrations; check $R^2$ value (typically $>0.99$ ). <a href="#">[13]</a>
Range	The concentration interval over which the method is precise, accurate, and linear.	Defined by the linearity study.
Accuracy	The closeness of the test results to the true value.	Spike the sample matrix with known amounts of the analyte/impurity and calculate percent recovery.
Precision	The degree of scatter between a series of measurements.	Assessed at two levels: Repeatability (same day, same analyst) and Intermediate Precision (different days, analysts, or equipment). Expressed as %RSD. <a href="#">[18]</a>
Detection Limit (LOD)	The lowest amount of analyte that can be detected but not necessarily quantified.	Typically determined by signal-to-noise ratio ( $S/N = 3:1$ ). <a href="#">[13]</a>
Quantitation Limit (LOQ)	The lowest amount of analyte that can be quantified with suitable precision and accuracy.	Typically determined by signal-to-noise ratio ( $S/N = 10:1$ ) and confirmed by precision at that level. <a href="#">[13]</a>
Robustness	The capacity to remain unaffected by small, deliberate variations in method parameters.	Vary parameters like mobile phase composition ( $\pm 2\%$ ), flow rate ( $\pm 10\%$ ), and column temperature ( $\pm 5^\circ\text{C}$ ) and check system suitability.

## Conclusion

The analytical characterization of **(R)-2-Methoxypropanoic Acid** is a multi-step process requiring orthogonal techniques to build a complete purity profile. Chiral HPLC is the cornerstone for determining enantiomeric excess, while RP-HPLC and HS-GC are essential for assessing chemical purity and residual solvents, respectively. The protocols provided here serve as a robust foundation for quality control and release testing. It is imperative that these methods are formally validated in accordance with ICH guidelines to ensure data integrity and regulatory compliance.

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